REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:8]3[CH:9]=[C:10]([N:14]4[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]4)[C:11]([F:13])=[CH:12][C:7]=3[N:6]3[C:27](=[O:32])[NH:28][C:29](=[O:31])[CH:30]=[C:5]23)[CH2:3][CH2:2]1.C(=O)([O-])O.[Na+].[F:38][C:39]([F:44])([F:43])[C:40]([OH:42])=[O:41]>>[F:38][C:39]([F:44])([F:43])[C:40]([OH:42])=[O:41].[CH:1]1([N:4]2[C:8]3[CH:9]=[C:10]([N:14]4[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]4)[C:11]([F:13])=[CH:12][C:7]=3[N:6]3[C:27](=[O:32])[NH:28][C:29](=[O:31])[CH:30]=[C:5]23)[CH2:3][CH2:2]1 |f:1.2,4.5|
|
Name
|
tert-Butyl 4-[5-cyclopropyl-8-fluoro-1,2,3,5-tetrahydro-1,3-dioxopyrimido[1,6-a]benzimidazol-7-yl]-1-piperazinecarboxylate
|
Quantity
|
471 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C=2N(C3=C1C=C(C(=C3)F)N3CCN(CC3)C(=O)OC(C)(C)C)C(NC(C2)=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred at 25° for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After 1 hour at 25° the trifluoroacetic acid is distilled off
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled to 0°
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed in succession with in each case 5 ml of cold water and ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol/water (95/5)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.C1(CC1)N1C=2N(C3=C1C=C(C(=C3)F)N3CCNCC3)C(NC(C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 208 mg | |
YIELD: PERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |